molecular formula C5H6O3 B14138636 Methyl 2-oxo-3-butenoate CAS No. 108736-44-3

Methyl 2-oxo-3-butenoate

Cat. No.: B14138636
CAS No.: 108736-44-3
M. Wt: 114.10 g/mol
InChI Key: SOWRLHQNTLIORS-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-butenoate is an organic compound with the molecular formula C5H6O3. It is a methyl ester derivative of 2-oxo-3-butenoic acid. This compound is of significant interest in organic chemistry due to its unique structure, which features both a carbonyl group and an alkene. These functional groups make it a versatile intermediate in various chemical reactions and synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-3-butenoate can be synthesized through several methods. One common approach involves the oxidation of methyl vinylglycolate using Dess-Martin periodinane. This reaction typically occurs at low temperatures to ensure the stability of the product . Another method involves the reaction of acrylonitrile acetate with a saturated hydrogen chloride methanol solution, followed by heating and refluxing at 75°C for 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules.

    Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition: It participates in Diels-Alder reactions, forming cyclic compounds.

Common Reagents and Conditions

Major Products Formed

    Oxidation: More oxidized derivatives of the original compound.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted esters or acids.

    Cycloaddition: Cyclic compounds, such as dihydropyrans.

Scientific Research Applications

Methyl 2-oxo-3-butenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-butenoate involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with nucleophiles, while the alkene group can participate in cycloaddition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes .

Comparison with Similar Compounds

Methyl 2-oxo-3-butenoate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound in various contexts.

Properties

IUPAC Name

methyl 2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4(6)5(7)8-2/h3H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRLHQNTLIORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313013
Record name Methyl 2-oxo-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-44-3
Record name Methyl 2-oxo-3-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108736-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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